(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

Catalog No.
S1524287
CAS No.
96443-42-4
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic ...

CAS Number

96443-42-4

Product Name

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

IUPAC Name

(1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

FVUHGTQDOMGZOT-NTSWFWBYSA-N

SMILES

COC(=O)C1CCC(C1)C(=O)O

Synonyms

(1R-cis)-1,3-Cyclopentanedicarboxylic Acid Monomethyl Ester; (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid;

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)O

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)O

Organic Synthesis:

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique structure containing both a cyclopentane ring and two carboxylic acid functionalities. Researchers have utilized it as a starting material for the synthesis of more complex molecules, including:

  • Natural products: Studies have explored its potential use in synthesizing various natural products with potential biological activities, such as certain antibiotics and anti-inflammatory compounds [].
  • Pharmaceutical candidates: The molecule's versatile structure makes it a potential candidate for the development of new drugs, although further research is needed to evaluate its efficacy and safety [].

Medicinal Chemistry:

The presence of two carboxylic acid groups in (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers interesting possibilities for medicinal chemistry research. Studies have investigated its potential for:

  • Ligand design: The molecule's ability to bind to specific biological targets is being explored for the development of new ligands, which are molecules that can interact with proteins and other biomolecules [].
  • Prodrug design: The methoxycarbonyl group (CH3OCO) can act as a protecting group for one of the carboxylic acids, allowing for controlled release of the active drug molecule under specific conditions [].

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral compound characterized by a cyclopentane ring with two functional groups: a methoxycarbonyl group and a carboxylic acid group. Its molecular formula is C8H12O4C_8H_{12}O_4, and it has a molecular weight of 172.18 g/mol. The compound features stereocenters at the first and third positions of the cyclopentane ring, contributing to its unique stereochemical properties. The systematic IUPAC name reflects its structure, indicating the specific configuration of the chiral centers .

Currently, there is no documented research on the specific mechanism of action of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Since it is not a naturally occurring compound, its biological activity, if any, remains unknown.

  • Wearing gloves and eye protection to avoid skin and eye contact.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Following proper disposal procedures according to local regulations.
Typical of carboxylic acids and esters, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The methoxycarbonyl group can undergo oxidation reactions.

These reactions allow for the modification of the compound's structure, making it versatile for further chemical synthesis .

Several synthetic routes can be employed to produce (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Common methods include:

  • Asymmetric Synthesis: Utilizing chiral catalysts to ensure the formation of the desired stereoisomer.
  • Cycloaddition Reactions: Involving cyclopentadiene derivatives that can be transformed into the target compound through subsequent functionalization steps.
  • Functional Group Transformations: Starting from simple cyclopentane derivatives, introducing carboxylic acid and methoxycarbonyl groups through well-established organic reactions .

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid has potential applications in several fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds due to its chiral nature.
  • Material Science: Used in creating polymers or other materials that require specific stereochemistry.
  • Agricultural Chemistry: Potentially useful in developing agrochemicals that exploit its structural properties for enhanced efficacy .

Interaction studies involving (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid would typically focus on its binding affinity to various biological targets. This includes evaluating its role as a ligand in receptor interactions or as a substrate in enzyme catalysis. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its use in drug design .

Similar compounds to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid include:

  • (1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid: A stereoisomer that differs in configuration at the chiral centers.
  • Methyl cyclopentanecarboxylate: An ester derivative that lacks the additional carboxylic acid functionality.
  • Dimethyl cyclopentane-1,3-dicarboxylate: A dicarboxylic acid derivative that provides insights into structural variations within cyclopentane derivatives.

Comparison Table

Compound NameCAS NumberKey Features
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid96443-42-4Chiral centers at 1 and 3 positions
(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid96382-85-3Stereoisomer with opposite configurations
Methyl cyclopentanecarboxylate4630-80-2Ester derivative without carboxylic acid group
Dimethyl cyclopentane-1,3-dicarboxylate2435-36-1Dicarboxylic structure

Uniqueness

The uniqueness of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid lies in its specific stereochemistry combined with functional groups that offer diverse reactivity patterns. This combination makes it particularly valuable for applications requiring precise control over molecular geometry and interactions, setting it apart from other similar compounds .

(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4) is a sterically complex, highly functionalized cyclopentane derivative with dual carboxylic acid and methoxycarbonyl substituents. This compound has emerged as a critical intermediate in organic synthesis, particularly in the stereoselective construction of bioactive molecules and complex cyclic architectures. Its significance lies in its rigid stereochemistry, reactivity profile, and applications in medicinal chemistry and materials science. This article reviews its historical development, synthetic methodologies, interdisciplinary relevance, and position within cyclopentanecarboxylic acid research.

Research Evolution and Significance in Chemical Sciences

Historical Context of Cyclopentane Derivatives in Organic Chemistry

Cyclopentane derivatives have long been central to organic chemistry due to their strain-free structure and synthetic versatility. Early synthetic routes focused on cyclohexane systems (e.g., Diels-Alder reactions), but cyclopentane derivatives gained prominence through methods like the Favorskii rearrangement and Michael additions. The development of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid reflects advances in asymmetric synthesis and functional group manipulation, addressing challenges in stereochemical control and ring strain management.

Key Historical Milestones

YearDevelopmentSignificance
1980sIntroduction of Grignard reagents for spirocyclopentane synthesisEnabled access to complex ring systems
1990sAsymmetric aldol condensationsImproved stereochemical control in cyclopentane derivatives
2000sDomino Michael addition/radical cyclization strategiesAchieved high diastereoselectivity for functionalized cyclopentanes

Academic Research Trajectory of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid

The compound’s academic trajectory is marked by its role in synthesizing natural products and pharmacologically active molecules. Key milestones include:

  • Synthesis of Amidinomycin: Used as a stereoselective intermediate in the synthesis of this bioactive macrolide.
  • Applications in Radical Chemistry: Participation in tandem Michael addition/radical cyclization reactions to form densely functionalized cyclopentanes.
  • Enantioselective Reactions: Utilized in asymmetric catalysis with thiourea-based catalysts to achieve high optical purity.

Synthetic Routes and Reagents

MethodReagents/ConditionsYieldSource
Michael Additionα-Benzylidene β-dicarbonyl compounds, ferrocenium hexafluorophosphate45–86%
Grignard AlkylationBis-Grignard reagents, HCl quenching63–86%
Enantioselective Resolution1-((1R,2R)-2-(dimethylamino)cyclohexyl)-3-phenylthiourea>98% ee

Interdisciplinary Significance in Contemporary Chemical Research

The compound bridges organic synthesis and medicinal chemistry through its role in:

  • Prostaglandin Analog Synthesis: As a precursor to tetra-C-substituted cyclopentanes with defined stereochemistry.
  • Material Science: Potential in designing functional polymers or supramolecular architectures due to its rigid, substituted cyclopentane core.
  • Catalysis: Participation in radical-mediated transformations enabling C–C and C–O bond formation in a single step.

Positioning Within Cyclopentanecarboxylic Acid Research Domain

Compared to simpler cyclopentanecarboxylic acid (CAS 3400-45-1), (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers enhanced reactivity and stereochemical control:

PropertyCyclopentanecarboxylic Acid(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
StructureMonocarboxylic acidDual functional groups (carboxylic acid, methoxycarbonyl)
ReactivityLimited to esterification, decarboxylationEnables nucleophilic substitutions, cyclizations, and radical reactions
StereochemistryAchiralDefined (1S,3R) configuration enabling asymmetric synthesis
ApplicationsBuilding block in organic synthesisIntermediate in natural product synthesis, medicinal chemistry

XLogP3

0.5

Dates

Modify: 2023-08-15

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